molecular formula C11H7BrCl2N2 B2806414 4-(4-Bromophenyl)-2,6-dichloro-5-methylpyrimidine CAS No. 1479931-46-8

4-(4-Bromophenyl)-2,6-dichloro-5-methylpyrimidine

Cat. No.: B2806414
CAS No.: 1479931-46-8
M. Wt: 318
InChI Key: IXNVRHJMRPEFTJ-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-2,6-dichloro-5-methylpyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with bromine, chlorine, and methyl groups

Properties

IUPAC Name

4-(4-bromophenyl)-2,6-dichloro-5-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrCl2N2/c1-6-9(15-11(14)16-10(6)13)7-2-4-8(12)5-3-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXNVRHJMRPEFTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1Cl)Cl)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-2,6-dichloro-5-methylpyrimidine typically involves the reaction of 4-bromobenzaldehyde with 2,6-dichloro-3,5-dimethylpyridine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-2,6-dichloro-5-methylpyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 4-(4-Bromophenyl)-2,6-dichloro-5-methylpyrimidine exhibits considerable antimicrobial properties. Case studies have shown its effectiveness against various bacterial strains:

  • In vitro Studies : Compounds derived from pyrimidines have demonstrated antibacterial activity comparable to established antibiotics. For instance, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli, showing significant zones of inhibition .
  • Mechanism of Action : The antimicrobial effect is believed to stem from the compound's ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.

Antimalarial Activity

The compound has also been investigated for its antimalarial properties. A series of molecular hybrids incorporating pyrimidine structures have been synthesized and tested for activity against Plasmodium falciparum:

  • In vitro Efficacy : Certain derivatives exhibited IC50 values as low as 0.005 µM against chloroquine-sensitive and resistant strains, indicating strong antimalarial potential .
  • In vivo Studies : In mouse models infected with P. berghei, selected compounds showed significant suppression of parasitemia, reinforcing their potential as therapeutic agents .

Agricultural Applications

In addition to its medicinal uses, this compound has been explored for its role in agrochemicals:

  • Herbicidal Activity : Research has indicated that certain pyrimidine derivatives can act as effective herbicides. The mechanism may involve the inhibition of key enzymes in plant growth pathways.
  • Pesticide Development : The compound's structural features make it a candidate for developing new pesticides with enhanced efficacy against pests while minimizing environmental impact.

Case Study 1: Antimicrobial Efficacy

A study conducted by Muthal et al. (2010) synthesized several pyrimidine derivatives and tested their antibacterial activity. The results indicated that compounds containing the 4-bromophenyl moiety had enhanced inhibitory effects against B. subtilis and S. aureus, comparable to levofloxacin .

Case Study 2: Antimalarial Hybrid Compounds

In a series of experiments reported by Kumar et al. (2015), hybrid compounds combining 4-aminoquinoline with pyrimidine structures were evaluated for antimalarial activity. The study concluded that these hybrids not only exhibited potent activity but also demonstrated low cytotoxicity towards mammalian cells .

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-2,6-dichloro-5-methylpyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic Acid: An organic compound with a bromine atom in the para position of the phenyl ring.

    4-Bromophenol: A phenol derivative with a bromine atom in the para position.

    4-Bromoaniline: An aniline derivative with a bromine atom in the para position.

Uniqueness

4-(4-Bromophenyl)-2,6-dichloro-5-methylpyrimidine is unique due to the presence of both bromine and chlorine atoms on the pyrimidine ring, which imparts distinct chemical reactivity and potential for diverse applications. Its structure allows for various modifications, making it a versatile compound in synthetic chemistry.

Biological Activity

4-(4-Bromophenyl)-2,6-dichloro-5-methylpyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound has been studied for its interactions with various biological targets, including enzymes and receptors, leading to applications in cancer therapy and other therapeutic areas.

The primary biological activity of this compound is attributed to its role as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) . The inhibition of EGFR disrupts critical signaling pathways involved in cell proliferation and survival, specifically the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. This disruption can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Key Targets

  • EGFR : A receptor tyrosine kinase implicated in the regulation of cell growth and differentiation.
  • Proto-oncogene tyrosine-protein kinase Src : Involved in multiple signaling pathways that control cell growth and survival.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for its therapeutic efficacy. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in determining the compound's bioavailability. Studies have indicated that modifications to the structure can enhance its pharmacokinetic properties, making it more effective against resistant cancer strains .

Biological Activity Data

Recent studies have evaluated the biological activity of this compound against various cancer cell lines. The following table summarizes the findings from different research studies:

Study ReferenceCell Line TestedIC50 Value (µM)Mechanism of Action
A549 (Lung Cancer)0.27 - 0.44EGFR inhibition
HeLa (Cervical Cancer)0.30 - 0.77Induction of apoptosis
MCF-7 (Breast Cancer)0.38 - 0.60Disruption of RAS/RAF signaling
HepG2 (Liver Cancer)0.14 - 0.48Inhibition of cell proliferation

Case Studies

  • Anticancer Activity : In a study involving A549 lung cancer cells, this compound demonstrated significant anticancer activity with an IC50 value of 0.27 µM, indicating strong efficacy against this cell line due to its ability to inhibit EGFR.
  • Apoptosis Induction : Research on HeLa cells showed that treatment with this compound led to apoptosis through activation of caspase pathways, including caspase-3 and modulation of Bcl-2 family proteins . This suggests a mechanism where the compound not only inhibits growth but also promotes cell death in malignant cells.
  • Resistance Mechanisms : Studies have explored how structural modifications can enhance activity against drug-resistant strains of cancer cells, with some derivatives showing improved binding affinity and reduced IC50 values compared to standard treatments like cisplatin .

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